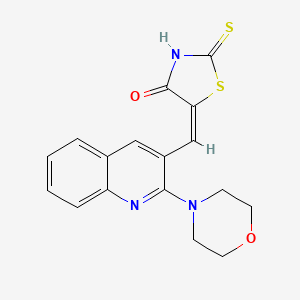
(E)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, commonly known as MTT, is a chemical compound that has been extensively studied for its various applications in scientific research. MTT is a thiazolidinone derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
MTT has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory properties and has been used to study the mechanisms of inflammation in various disease models. MTT has also been found to exhibit anti-cancer properties and has been used to study the mechanisms of cancer cell growth and proliferation. Additionally, MTT has been found to exhibit anti-viral properties and has been used to study the mechanisms of viral replication.
Mecanismo De Acción
MTT exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MTT has also been found to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune responses. Additionally, MTT has been found to inhibit the activity of certain kinases that are involved in the regulation of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MTT has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various disease models. MTT has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MTT has been found to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTT in lab experiments is its relatively simple synthesis method. MTT is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using MTT in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental models.
Direcciones Futuras
There are several future directions for the study of MTT. One area of research is the development of more efficient synthesis methods for MTT and its derivatives. Another area of research is the exploration of the potential therapeutic applications of MTT in various disease models. Additionally, the mechanisms of action of MTT and its derivatives need to be further elucidated to fully understand their biological effects.
Métodos De Síntesis
MTT can be synthesized by reacting 2-morpholino-3-aminopyridine with 2-cyanoacetamide in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-bromo-3-methylthioacrolein to yield MTT. The synthesis of MTT is relatively simple and can be carried out using standard laboratory techniques.
Propiedades
IUPAC Name |
(5E)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-16-14(24-17(23)19-16)10-12-9-11-3-1-2-4-13(11)18-15(12)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGIYFTOYELOE-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
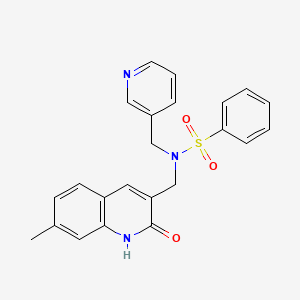
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)
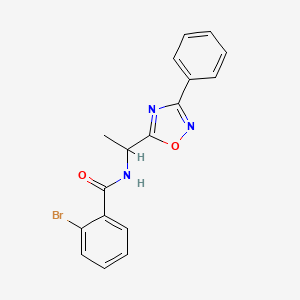

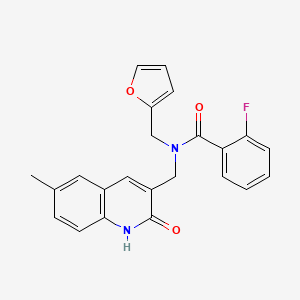




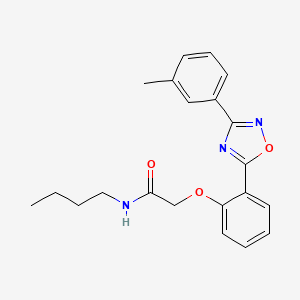
![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)
